Cas no 958718-69-9 (2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide)
2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide
- 2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
- F6548-3584
- SR-01000556331-1
- AKOS032466872
- SR-01000556331
- EU-0027578
- 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
- 958718-69-9
-
- Inchi: 1S/C16H18N4O2S/c1-3-9(2)13-15(22)20-14(19-13)10-6-4-5-7-11(10)18-16(20)23-8-12(17)21/h4-7,9,13H,3,8H2,1-2H3,(H2,17,21)
- InChI Key: MLGIVKCHZUKEFG-UHFFFAOYSA-N
- SMILES: S(CC(N)=O)C1=NC2C=CC=CC=2C2=NC(C(N21)=O)C(C)CC
Computed Properties
- Exact Mass: 330.11504700g/mol
- Monoisotopic Mass: 330.11504700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 113Ų
2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6548-3584-2μmol |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6548-3584-5μmol |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-3584-10μmol |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-3584-20μmol |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6548-3584-1mg |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6548-3584-2mg |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6548-3584-3mg |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-3584-4mg |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6548-3584-5mg |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-3584-10mg |
2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide |
958718-69-9 | 10mg |
$79.0 | 2023-09-08 |
2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo1,2-cquinazolin-5-ylsulfanyl}acetamide
Comprehensive Overview of 2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-ylsulfanyl}acetamide (CAS No. 958718-69-9)
The compound 2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-ylsulfanyl}acetamide, identified by its CAS number 958718-69-9, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and biochemical research. This structurally unique compound belongs to the imidazo[1,2-c]quinazoline family, characterized by a fused bicyclic core that integrates both imidazole and quinazoline moieties. The presence of a butan-2-yl substituent and a sulfanylacetamide side chain further enhances its molecular diversity, making it a subject of growing interest in drug discovery pipelines.
In recent years, researchers have focused on imidazo[1,2-c]quinazoline derivatives due to their demonstrated bioactivity profiles. The 3-oxo-2H,3H configuration in this particular analog suggests potential interactions with enzymatic targets, particularly those involving kinase inhibition or protein-protein interaction modulation. These properties align with current trends in precision medicine, where scientists actively search for novel scaffolds to address drug-resistant pathogens and complex multifactorial diseases.
The sulfanylacetamide functional group in CAS 958718-69-9 warrants special attention from medicinal chemists. This moiety frequently appears in bioactive molecules with demonstrated metabolic stability and favorable pharmacokinetic properties. Contemporary drug development strategies emphasize such structural features to overcome challenges like poor oral bioavailability and rapid hepatic clearance – common search queries among pharmaceutical researchers exploring next-generation therapeutics.
From a synthetic chemistry perspective, the preparation of 2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-ylsulfanyl}acetamide involves sophisticated heterocyclic condensation reactions followed by selective sulfanylation. The butan-2-yl group introduces interesting stereochemical considerations, as its branched nature may influence the compound's three-dimensional conformation and subsequent target binding affinity. These aspects resonate with current discussions in computational chemistry forums regarding conformational analysis of drug-like molecules.
Analytical characterization of this compound typically employs advanced techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy. The CAS 958718-69-9 material generally demonstrates good stability under standard laboratory conditions, though proper storage at controlled temperatures is recommended to maintain its integrity – a practical consideration frequently searched by laboratory technicians handling specialty chemicals.
In biological systems, preliminary studies suggest that the imidazo[1,2-c]quinazoline core may interact with various cellular signaling pathways. While specific clinical applications remain under investigation, the structural features of 2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-ylsulfanyl}acetamide show parallels with known small molecule modulators of inflammatory responses and cell cycle regulation. These areas represent hot topics in current biomedical research, as evidenced by increasing publications and patent filings.
The compound's potential extends to material science applications, where its conjugated system and electron-rich heterocycles could contribute to organic electronic materials. This dual applicability in both life sciences and advanced materials makes CAS 958718-69-9 particularly interesting for interdisciplinary research teams exploring convergence technologies – a trending concept in scientific funding agencies worldwide.
Quality control protocols for 2-{2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-ylsulfanyl}acetamide typically emphasize HPLC purity analysis and residual solvent monitoring, addressing common concerns in pharmaceutical ingredient sourcing. The compound's structure-activity relationship (SAR) studies often appear in discussions about lead optimization strategies, reflecting the pharmaceutical industry's continuous search for improved molecular templates.
Environmental and safety assessments indicate that proper handling procedures should be followed when working with this compound, using standard laboratory personal protective equipment (PPE). While not classified as hazardous under normal conditions, these precautions align with best practices for chemical safety management – a subject of increasing importance in research institutions and frequently searched by EHS (Environmental Health and Safety) professionals.
Future research directions for CAS 958718-69-9 may explore its potential as a molecular probe for studying biological systems or as a building block for more complex architectures. The compound's modular structure allows for various derivatization approaches, making it valuable for combinatorial chemistry applications – techniques that continue to evolve with advancements in automated synthesis platforms and AI-assisted molecular design.
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